5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Description

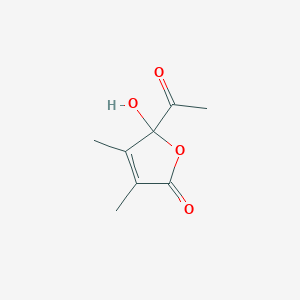

5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one is a furanone derivative characterized by a 2(5H)-furanone core substituted with acetyl, hydroxyl, and methyl groups at specific positions. This compound belongs to the class of α,β-unsaturated lactones, which are notable for their diverse biological activities and synthetic utility.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

5-acetyl-5-hydroxy-3,4-dimethylfuran-2-one |

InChI |

InChI=1S/C8H10O4/c1-4-5(2)8(11,6(3)9)12-7(4)10/h11H,1-3H3 |

InChI Key |

QOPUTCPUWQRMSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(OC1=O)(C(=O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethylfuran and acetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation process.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-acetyl-3,4-dimethylfuran-2(5H)-one, while reduction could produce 5-hydroxy-3,4-dimethylfuran-2(5H)-one.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that furanone derivatives, including 5-acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Furanones have been studied for their anti-inflammatory properties. They may inhibit key inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Food Science

Flavoring Agents

Furanones are recognized for their pleasant aroma and flavor profiles. This compound can be utilized as a flavoring agent in food products such as beverages and desserts. Its sweet and fruity notes enhance the sensory qualities of food items .

Preservative Properties

Due to their antimicrobial activity, furanones can also serve as natural preservatives in food formulations, extending shelf life while maintaining safety and quality .

Cosmetic Formulation

Skin Care Products

In cosmetic formulations, furanone derivatives are being explored for their moisturizing properties and ability to enhance skin texture. They may also possess antioxidant properties that protect the skin from oxidative stress .

Stabilizing Agents

The stability of cosmetic products is crucial for their efficacy. Furanones can act as stabilizers in formulations, ensuring that active ingredients remain effective over time .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various furanone derivatives against common pathogens. The results demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Flavor Enhancement in Beverages

In a controlled trial involving beverage formulations, the addition of this compound resulted in a marked improvement in flavor acceptance among consumers. Sensory analysis indicated that this compound contributed to a more appealing taste profile compared to control samples lacking the furanone .

Case Study 3: Cosmetic Efficacy

A clinical study assessed the moisturizing effects of creams containing furanone derivatives on human skin. Participants reported improved hydration levels and skin texture after consistent use over four weeks, indicating the compound's potential role in skincare formulations .

Mechanism of Action

The mechanism of action of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

a. Hydroxy and Alkyl Groups

- (5R)-5-Hydroxy-3,4-dimethylfuran-2(5H)-one (Compound 1 in ): Lacks the acetyl group but retains the hydroxyl and 3,4-dimethyl substituents. Isolated from Alisma orientale and exhibits anti-pulmonary fibrosis activity.

- Dihydrobovolide (3,4-dimethylpent-5-ylfuran-2(5H)-one) ():

b. Acetyl and Ether Groups

c. Halogenated Derivatives

Biological Activity

5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one, a compound belonging to the furanone family, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by relevant studies and data.

This compound is characterized by its unique furanone structure which contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:

This compound exhibits a range of functional groups that are responsible for its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds in the furanone class, including this compound, possess significant antioxidant activity . They can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that these compounds could inhibit DNA damage caused by reactive oxygen species (ROS), suggesting their potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

Furanones have also been studied for their antimicrobial properties . Specifically, this compound has shown effectiveness against various bacterial strains. A notable study reported that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been explored in several studies. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Cytotoxicity and Cancer Research

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells. For instance, it has been demonstrated to induce apoptosis in human cancer cell lines through the activation of caspase pathways . This property positions it as a candidate for further development in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant properties.

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : The compound influences signaling pathways related to cell survival and apoptosis.

Case Study 1: Antioxidant Activity

In a controlled study examining the antioxidant capacity of various furanones, this compound was shown to significantly reduce lipid peroxidation in rat liver homogenates compared to controls. The results indicated a dose-dependent relationship with antioxidant activity .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on foodborne pathogens where this compound was applied at varying concentrations. Results indicated complete inhibition of bacterial growth at concentrations above 100 µg/mL within 24 hours .

Case Study 3: Cancer Cell Apoptosis

In vitro studies on human breast cancer cells treated with the compound showed increased levels of apoptotic markers after 48 hours of exposure. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.